5-(cyclobutylmethoxy)pyridazin-3(2H)-one
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Overview
Description
5-(cyclobutylmethoxy)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse biological activities, including cardiotonic, hypotensive, and platelet aggregation inhibition properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclobutylmethoxy)pyridazin-3(2H)-one typically involves the reaction of cyclobutylmethanol with pyridazinone derivatives. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with a halogenated pyridazinone . The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-(cyclobutylmethoxy)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridazinones.
Scientific Research Applications
5-(cyclobutylmethoxy)pyridazin-3(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(cyclobutylmethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit phosphodiesterase-III in heart muscles, leading to increased cyclic adenosine monophosphate levels and enhanced cardiac contractility . The compound’s hypotensive effects are likely due to its ability to relax vascular smooth muscles by modulating calcium ion channels .
Comparison with Similar Compounds
Similar Compounds
4,5-dihydro-3(2H)-pyridazinones: Known for their positive inotropic effects and used in treating heart failure.
Tetrahydropyridopyridazine: Exhibits antihypertensive properties.
Perhydropyridazinodiazepine: Functions as a platelet aggregation inhibitor.
Uniqueness
5-(cyclobutylmethoxy)pyridazin-3(2H)-one is unique due to its cyclobutylmethoxy group, which imparts distinct steric and electronic properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a promising candidate for drug development .
Biological Activity
5-(Cyclobutylmethoxy)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in anti-inflammatory applications. This article explores its biological activity, including detailed research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound this compound features a pyridazine ring substituted with a cyclobutylmethoxy group. This structural configuration is significant for its biological activity, influencing interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes, which may be relevant in therapeutic contexts.
- Anti-inflammatory Effects : It shows promise in modulating inflammatory responses, potentially through pathways involving nuclear factor κB (NF-κB) inhibition.
Enzyme Inhibition Studies
A study focusing on pyridazinone derivatives highlighted the ability of compounds similar to this compound to inhibit enzymes linked to inflammatory pathways. The structure-activity relationship (SAR) analysis indicated that modifications in the pyridazine scaffold could significantly enhance inhibitory potency against specific targets such as DYRK1A and GSK3 .
Anti-inflammatory Activity
The anti-inflammatory properties of pyridazinones were evaluated through various assays. In particular, this compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells. Results indicated that the compound effectively reduced the production of pro-inflammatory cytokines such as interleukin 6 (IL-6), showcasing its potential as an anti-inflammatory agent .
Table 1: Summary of Biological Activities of Pyridazinones
Case Studies
Case Study 1: Anti-inflammatory Mechanism
In a controlled laboratory setting, this compound was administered to THP1 monocytic cells exposed to LPS. The results demonstrated a significant decrease in NF-κB activation and IL-6 production, suggesting that this compound operates through an FPR-independent pathway, which may offer insights into novel therapeutic strategies for managing inflammation .
Case Study 2: Cytotoxicity Evaluation
The cytotoxic effects of various pyridazinone derivatives, including this compound, were assessed against several human cancer cell lines. The findings revealed dose-dependent cytotoxicity, particularly against colon cancer cells. This highlights the compound's potential utility in cancer therapeutics .
Properties
CAS No. |
1346697-86-6 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-(cyclobutylmethoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H12N2O2/c12-9-4-8(5-10-11-9)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,11,12) |
InChI Key |
YOAYXADILZTHQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=CC(=O)NN=C2 |
Origin of Product |
United States |
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